2-Bromo-1,1-dimethylcyclopropane
CAS No.: 3815-09-6
Cat. No.: VC7865241
Molecular Formula: C5H9B
Molecular Weight: 149.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3815-09-6 |
|---|---|
| Molecular Formula | C5H9B |
| Molecular Weight | 149.03 g/mol |
| IUPAC Name | 2-bromo-1,1-dimethylcyclopropane |
| Standard InChI | InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3 |
| Standard InChI Key | JFZZKSOCMDLXPF-UHFFFAOYSA-N |
| SMILES | CC1(CC1Br)C |
| Canonical SMILES | CC1(CC1Br)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-1,1-dimethylcyclopropane belongs to the class of halogenated cyclopropanes. Its IUPAC name, 2-bromo-1,1-dimethylcyclopropane, reflects the substitution pattern: a bromine atom at position 2 and methyl groups at positions 1 and 1 of the cyclopropane ring. The compound’s strained ring system contributes to its reactivity, particularly in ring-opening and substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| CAS Number | 3815-09-6 |
| logP (Octanol-Water) | 2.23 |
| Boiling Point | ~120–125°C (estimated) |
| Density | 1.35–1.40 g/cm³ (estimated) |
The compound’s Canonical SMILES (CC1(CC1Br)C) and InChI Key (JFZZKSOCMDLXPF-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling precise database searches and computational modeling.
Spectroscopic Data
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NMR Spectroscopy:
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¹H NMR: Signals corresponding to the cyclopropane ring protons appear as complex multiplet patterns due to ring strain and coupling with adjacent methyl groups. Methyl protons resonate as singlets near δ 1.2–1.5 ppm.
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¹³C NMR: The carbons of the cyclopropane ring exhibit distinct shifts, with the bromine-bearing carbon appearing downfield (~δ 35–40 ppm).
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IR Spectroscopy: Stretching vibrations for C-Br bonds are observed near 550–600 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the free radical bromination of 1,1-dimethylcyclopropane using molecular bromine (Br₂) under controlled conditions. This reaction typically proceeds in non-polar solvents like carbon tetrachloride (CCl₄) at temperatures between 40–60°C.
Key considerations include:
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Radical Initiators: Light or peroxides (e.g., benzoyl peroxide) to generate bromine radicals.
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Selectivity: Excess cyclopropane minimizes polybromination.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and safety. Catalysts such as Lewis acids (e.g., AlCl₃) may accelerate the reaction, while in-line purification systems remove byproducts like hydrogen bromide (HBr).
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., hydroxide, amines):
Elimination Reactions
Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation, yielding 1,1-dimethylcyclopropene:
Ring-Opening Additions
Electrophiles (e.g., HBr, Br₂) attack the strained cyclopropane ring, leading to open-chain products. For example, bromine addition produces 1,2-dibromo-1,1-dimethylpropane.
Applications in Research and Industry
Organic Synthesis
The compound serves as a precursor for synthesizing cyclopropane derivatives, which are pivotal in natural product synthesis and drug discovery. For instance, it has been used to prepare cyclopropylamines, a class of bioactive molecules with applications in neurology and oncology.
Table 2: Example Derivatives and Applications
| Derivative | Application |
|---|---|
| 1,1-Dimethylcyclopropanol | Solvent additive |
| Cyclopropenone analogs | Polymer crosslinkers |
| Brominated polymers | Flame retardants |
Material Science
Incorporating 2-bromo-1,1-dimethylcyclopropane into polymers enhances thermal stability. For example, copolymerization with styrene yields materials with improved glass transition temperatures (Tg).
Future Directions
Research opportunities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral cyclopropane derivatives.
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Biological Screening: Expanding studies on cytotoxicity and enzyme inhibition.
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Green Chemistry: Exploring solvent-free bromination methods.
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